molecular formula C14H17N3O3 B2742951 ethyl 5-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate CAS No. 384835-92-1

ethyl 5-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate

Cat. No.: B2742951
CAS No.: 384835-92-1
M. Wt: 275.308
InChI Key: DDLNBTLDLFUKNK-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate typically involves a multi-step process. One common method starts with the condensation of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. This intermediate is then reacted with 4-methoxybenzyl chloride under basic conditions to introduce the 4-methoxybenzyl group. Finally, the amino group is introduced through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxybenzyl group and amino group make it a versatile intermediate in organic synthesis and a promising candidate for drug development .

Biological Activity

Ethyl 5-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate (CAS No. 384835-92-1) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

  • Molecular Formula : C14H17N3O3
  • Molecular Weight : 273.30 g/mol
  • Structure : The compound features a five-membered pyrazole ring substituted with an amino group and a methoxybenzyl moiety, which is critical for its biological interactions.

This compound exhibits its biological effects through several mechanisms:

  • Enzyme Inhibition : Pyrazole derivatives are known to inhibit various enzymes, which can disrupt metabolic pathways in target organisms. This inhibition can affect processes such as protein synthesis and cell proliferation.
  • Receptor Interaction : The compound may interact with specific receptors, modulating signaling pathways that influence cellular responses. This interaction is crucial for its potential therapeutic applications.

Antimicrobial Activity

Research indicates that similar pyrazole derivatives exhibit antimicrobial properties. This compound is hypothesized to possess similar activity due to structural similarities.

  • Case Study : A study on related compounds demonstrated significant antibacterial effects against various strains of bacteria, suggesting that this compound may also inhibit bacterial growth through interference with protein synthesis pathways .

Anticancer Potential

The compound's structure suggests potential anticancer activity, as many pyrazole derivatives have been explored for their cytotoxic effects on cancer cell lines.

  • Research Findings : In vitro studies have shown that related pyrazole compounds can induce apoptosis in cancer cells. For instance, compounds with similar structures have reported IC50 values indicating effective cytotoxicity against several cancer cell lines such as MCF7 and NCI-H460 .
CompoundCell LineIC50 (µM)
This compoundMCF7TBD
Related Pyrazole DerivativeNCI-H46042.30

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution:

  • Absorption : Predicted to have high gastrointestinal absorption due to its lipophilic nature.
  • Blood-Brain Barrier Penetration : Its structure indicates potential permeability across the blood-brain barrier, which is advantageous for treating central nervous system disorders.

Safety and Toxicology

Preliminary safety assessments indicate that while the compound shows promising biological activity, further toxicological studies are necessary to establish safety profiles in vivo.

Properties

IUPAC Name

ethyl 5-amino-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-3-20-14(18)12-8-16-17(13(12)15)9-10-4-6-11(19-2)7-5-10/h4-8H,3,9,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLNBTLDLFUKNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)CC2=CC=C(C=C2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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